molecular formula C15H8N4O7 B1621881 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide CAS No. 213598-63-1

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide

Cat. No. B1621881
CAS RN: 213598-63-1
M. Wt: 356.25 g/mol
InChI Key: SEBZOHHXJWZGJS-UHFFFAOYSA-N
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Description

“4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide” is a chemical compound with the molecular formula C15H8N4O7 . It has an average mass of 356.247 Da and a monoisotopic mass of 356.039307 Da . It is also known by its IUPAC name, 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide .


Molecular Structure Analysis

The molecular structure of “4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide” consists of 15 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 7 oxygen atoms . Unfortunately, the specific 3D structure is not available in the search results.

Scientific Research Applications

Polymer Synthesis and Properties

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide derivatives are utilized in synthesizing heat-resistant polyimides and polyamides. These compounds form the basis for creating polymers with high thermal stability and good solubility in various solvents. For example, polymers derived from 2,7-diamino-9-dicyanomethylene-fluorene, a related compound, demonstrate stability up to 430°C and are used to form crosslinked resins with high char yields at high temperatures (Diakoumakos & Mikroyannidis, 1994). Similarly, aromatic polyimides with fluorenamide moieties, synthesized from related diamine monomers, show glass transition temperatures in the range of 261-289°C and are stable up to around 450°C (Rafiee & Golriz, 2014).

Apoptosis Induction in Cancer Research

Specific derivatives of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide, particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides, have been investigated for their potential as apoptosis inducers in cancer research. These compounds have shown effectiveness in inducing cell death in various cancer cell lines. Substitutions at the 7-position of the 9-oxo-9H-fluorene ring, for instance, led to improved anticancer activity in some compounds (Kemnitzer et al., 2009).

Electronic and Optical Applications

The electron-accepting properties of fluorene derivatives, including those related to 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide, make them suitable for use in electronic and optical applications. For instance, poly(3,5-dinitro-9-fluorenone-alt-9,9-dioctylfluorene), a polymer synthesized from a related compound, shows high electron-accepting properties and interesting absorption behavior, indicating potential uses in electronic materials (Hayashi et al., 2012).

Surface-Active Properties

Derivatives of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide have been explored for their surface-active properties. Novel fluorene derivatives synthesized from N-octadecyl-9-oxo-9H-fluorene-4-carboxamide showed unique surface-active properties and demonstrated high biological degradation rates, suggesting their potential in surfactant applications (El-Sayed et al., 2017).

properties

IUPAC Name

4,5-dinitro-9-oxofluorene-2,7-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O7/c16-14(21)5-1-7-11(9(3-5)18(23)24)12-8(13(7)20)2-6(15(17)22)4-10(12)19(25)26/h1-4H,(H2,16,21)(H2,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBZOHHXJWZGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384354
Record name 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

213598-63-1
Record name 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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